molecular formula C21H23F2N3O5S B2470453 N1-(4-fluorophenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-48-6

N1-(4-fluorophenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2470453
CAS RN: 872986-48-6
M. Wt: 467.49
InChI Key: RCABIRGJXXRJTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenethyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the oxalamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the fluorophenethyl group could potentially make the compound more lipophilic, which could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Structure

The compound’s chemical structure consists of an oxalamide core with a 1,3-oxazinan-2-yl group attached to one end and a 4-fluorophenethyl group on the other. The sulfonyl group bridges the two moieties. The synthesis involves the reaction of appropriate precursors under specific conditions . Understanding its structure is crucial for exploring its applications.

Other Applications

Nitazoxanide Synergy: Nitazoxanide, an antimicrobial drug, shows enhanced efficacy against H. pylori when administered alongside omeprazole. It exhibits no cross-resistance to metronidazole .

Darbufelone: Anti-Inflammatory and Anticancer Potential: Darbufelone, a marketed anti-inflammatory drug, inhibits lung cancer cell growth. Its thiazole scaffold contributes to its pharmacological activity .

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O5S/c22-16-4-2-15(3-5-16)10-11-24-20(27)21(28)25-14-19-26(12-1-13-31-19)32(29,30)18-8-6-17(23)7-9-18/h2-9,19H,1,10-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCABIRGJXXRJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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